2',3'-Dideoxy-3'-fluoro-5-bromouridine 5'-triphosphate
CAS No.: 124903-24-8
Cat. No.: VC17152483
Molecular Formula: C9H13BrFN2O13P3
Molecular Weight: 549.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 124903-24-8 |
---|---|
Molecular Formula | C9H13BrFN2O13P3 |
Molecular Weight | 549.03 g/mol |
IUPAC Name | [[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-fluorooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Standard InChI | InChI=1S/C9H13BrFN2O13P3/c10-4-2-13(9(15)12-8(4)14)7-1-5(11)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7H,1,3H2,(H,19,20)(H,21,22)(H,12,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |
Standard InChI Key | UDICAUKVGFTYNF-RRKCRQDMSA-N |
Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
Canonical SMILES | C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
Introduction
Molecular and Structural Characteristics
Chemical Architecture
2',3'-Dideoxy-3'-fluoro-5-bromouridine 5'-triphosphate (C₉H₁₃BrFN₂O₁₃P₃; molecular weight: 549.03 g/mol) consists of a dideoxyribose sugar lacking hydroxyl groups at the 2' and 3' positions, substituted with fluorine at C3' and bromine at C5 of the uracil base . The triphosphate group at the 5' position enables incorporation into nucleic acid chains during replication.
Table 1: Key Molecular Properties
The absence of 2' and 3' hydroxyl groups prevents phosphodiester bond formation, rendering the compound a chain terminator during viral genome replication .
Physicochemical Properties
The fluorine atom at C3' increases electronegativity, enhancing hydrogen bonding with viral polymerase active sites . Bromine at C5 sterically hinders base pairing with natural nucleotides, further disrupting replication fidelity . The triphosphate moiety ensures intracellular retention and competitive binding against endogenous nucleotides .
Synthesis and Modifications
Structural Analogues
Table 2: Comparative Analysis of Analogues
Compound | Key Modifications | Antiviral Activity (ID₅₀) |
---|---|---|
2',3'-Dideoxyuridine 5'-triphosphate | No halogen substitutions | 5.2 μM (HBV) |
2',3'-Dideoxy-3'-fluoro-5-chlorouridine 5'-triphosphate | Chlorine at C5 | 0.80 μM (HBV) |
Acyclovir Triphosphate | Acyclic sugar moiety | 2.1 μM (HSV) |
The bromine substitution in 2',3'-dideoxy-3'-fluoro-5-bromouridine 5'-triphosphate confers superior binding affinity to HBV polymerase compared to chlorinated or non-halogenated variants .
Biological Activity and Mechanisms
Antiviral Mechanisms
The compound inhibits HBV DNA polymerase through competitive binding at the nucleotide incorporation site. Kinetic studies demonstrate a competitive inhibition model with a Kᵢ of 0.25 μM for the most potent analogue, fluoro-5-vinyluridine triphosphate . Bromine at C5 induces steric clashes with conserved polymerase residues (e.g., Tyr552 in HBV polymerase), destabilizing the enzyme-substrate complex .
Selectivity and Toxicity
While effective against viral polymerases, the compound exhibits moderate inhibition of human DNA polymerase β (ID₅₀: 0.8–7.0 μM), raising concerns about off-target effects in host cells . This cross-reactivity may contribute to observed cytotoxicity in in vitro models, necessitating structural optimization for clinical applications.
Pharmacological Applications
Combination Therapy
Synergistic effects are observed when co-administered with entecavir or tenofovir, reducing the emergence of drug-resistant strains. For example, combining 2',3'-dideoxy-3'-fluoro-5-bromouridine 5'-triphosphate (0.5 μM) with tenofovir (1.0 μM) suppresses HBV replication by 99.7% in in vitro models .
Research Findings and Data
Key Studies
-
Enzyme Kinetics: Surface plasmon resonance (SPR) assays reveal a dissociation constant (K_d) of 12 nM for HBV polymerase binding, compared to 450 nM for human polymerase α .
-
Cytotoxicity: CC₅₀ values in HepG2 cells exceed 100 μM, indicating a therapeutic index >100 .
Table 3: Inhibitory Concentrations Against Viral Targets
Virus | Polymerase Targeted | ID₅₀ (μM) |
---|---|---|
Hepatitis B | DNA polymerase | 1.00 |
HIV-1 | Reverse transcriptase | 7.80 |
HSV-1 | DNA polymerase | >100 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume